

An In-depth Technical Guide to 2-Bromoacrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

[Get Quote](#)

CAS Number: 10443-65-9

This technical guide provides a comprehensive overview of **2-Bromoacrylic acid**, a versatile reagent in organic synthesis with significant applications in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

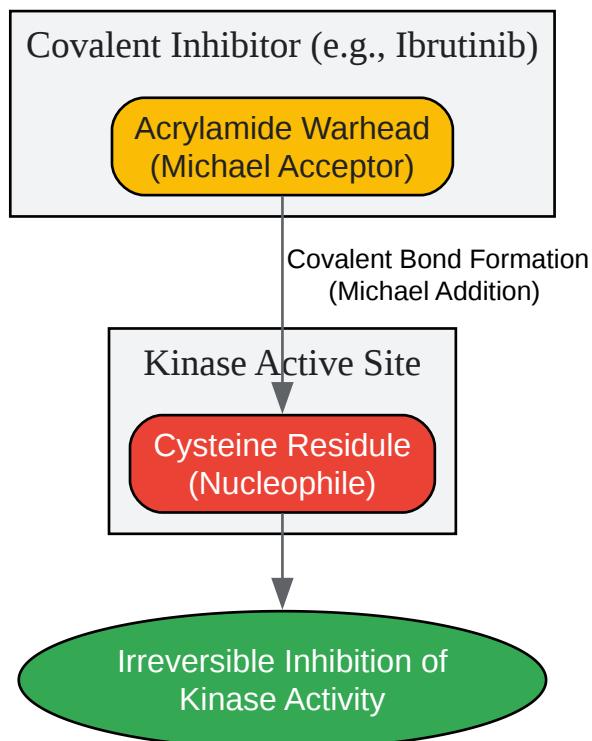
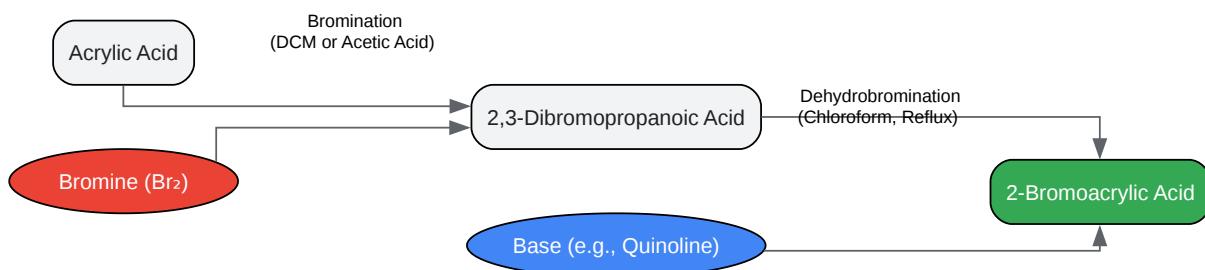
2-Bromoacrylic acid, also known as α -bromoacrylic acid, is a halogenated α,β -unsaturated carboxylic acid. It is a solid at room temperature and possesses a molecular formula of $C_3H_3BrO_2$.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	10443-65-9	[1] [3]
Molecular Formula	C ₃ H ₃ BrO ₂	[1] [2]
Molecular Weight	150.96 g/mol	[1] [3]
Appearance	Solid	[3]
Melting Point	62-65 °C	[3]
Linear Formula	H ₂ C=C(Br)CO ₂ H	[1]
IUPAC Name	2-bromoprop-2-enoic acid	[2]
SMILES	C=C(Br)C(=O)O	[3]
InChI Key	HMENQNSSJFLQOP- UHFFFAOYSA-N	[3]

Synthesis of 2-Bromoacrylic Acid

A common and effective method for the synthesis of **2-bromoacrylic acid** involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropanoic acid, followed by a dehydrobromination reaction to yield the desired product.

Experimental Protocol:



Step 1: Synthesis of 2,3-Dibromopropanoic Acid

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acrylic acid in a suitable solvent such as dichloromethane or acetic acid.
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reddish-brown color of bromine disappears.
- The solvent is then removed under reduced pressure to yield crude 2,3-dibromopropanoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of **2-Bromoacrylic Acid** (Dehydrobromination)

- Dissolve the crude 2,3-dibromopropanoic acid in a suitable solvent like chloroform.
- Add a stoichiometric amount of a base, such as quinoline or triethylamine, to the solution.
- Heat the reaction mixture to reflux for a specified period, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and wash it with a dilute acid solution (e.g., 5% HCl) to remove the base.
- The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The resulting crude **2-bromoacrylic acid** can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Process for preparing ibrutinib and its intermediates | TREA [treacom]

- 2. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromoacrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080475#2-bromoacrylic-acid-cas-number\]](https://www.benchchem.com/product/b080475#2-bromoacrylic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com